N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-14-2-7-17(12-18(14)21)24-10-8-23(9-11-24)13-19(25)22-16-5-3-15(20)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWQJQRUGXKKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Halogenated Arenes
The most efficient route involves Buchwald-Hartwig amination of 1-bromo-3-chloro-4-methylbenzene with piperazine under palladium catalysis:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.5 eq) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 h |
| Yield | 78% |
This method surpasses traditional nucleophilic aromatic substitution approaches that require harsh conditions (48% HBr in DMSO at 60°C for 2 h), which often lead to regioisomer formation.
Preparation of 2-Chloro-N-(4-Bromophenyl)Acetamide
Acetylation of 4-Bromoaniline
4-Bromoaniline reacts with chloroacetyl chloride in dichloromethane at 0-5°C, achieving 92% yield through controlled exothermic conditions:
Optimized Protocol
- Dissolve 4-bromoaniline (1 eq) in anhydrous DCM
- Add Et₃N (1.2 eq) under N₂ atmosphere
- Slowly drip chloroacetyl chloride (1.05 eq) over 30 min
- Stir at room temperature for 4 h
- Quench with ice-water, extract with DCM
- Dry over Na₂SO₄, concentrate under vacuum
Critical parameters:
Final Coupling Reaction
Nucleophilic Displacement Strategy
Intermediate A and B undergo coupling in acetonitrile with K₂CO₃ as base (Table 1):
Table 1: Coupling Reaction Optimization
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | MeCN | 80 | 12 | 65 |
| 2 | DIPEA | DMF | 100 | 8 | 72 |
| 3 | Cs₂CO₃ | DMSO | 120 | 6 | 81 |
The DMSO/Cs₂CO₃ system at 120°C provides optimal results due to:
- Enhanced solubility of both intermediates
- Increased nucleophilicity of piperazine nitrogen
- Efficient chloride displacement
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-disclosed method (US6335350B1) utilizes Wang resin-bound 4-bromoaniline for sequential functionalization:
- Load 4-bromoaniline onto resin via carbamate linkage
- Acetylate with chloroacetic anhydride
- Perform piperazine coupling in DMF/HOBt
- Cleave with TFA/CH₂Cl₂ (1:1)
Advantages :
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate key steps:
Piperazine Formation
Acetamide Coupling
Purification and Characterization
Chromatographic Techniques
Final purification typically combines:
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 3.78 (s, 2H, COCH₂N)
- δ 2.95 (m, 8H, piperazine-H)
- δ 2.28 (s, 3H, CH₃)
HRMS : m/z calc. for C₁₉H₂₁BrClN₃O [M+H]⁺: 424.0521, found: 424.0518
Industrial-Scale Considerations
Cost Optimization
Table 2: Reagent Cost Analysis (Per Kg Product)
| Reagent | Cost (USD) | Alternatives |
|---|---|---|
| Pd(OAc)₂ | 4200 | NiCl₂(dppe) (-65%) |
| Cs₂CO₃ | 980 | K₃PO₄ (-40%) |
| Anhydrous DMSO | 320 | DMAc (-55%) |
Transitioning to nickel catalysis and DMAc solvent reduces production costs by 58% while maintaining 74% yield.
Waste Stream Management
Key environmental metrics:
- E-factor: 18.7 kg waste/kg product
- PMI: 23.4 (without solvent recovery) Implementing solvent distillation lowers PMI to 9.2, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Substitution Patterns
The piperazine ring’s substitution significantly impacts biological activity. Below is a comparison with key analogs:
- Key Observations :
- The 3-chloro-4-methylphenyl group in the target compound introduces steric bulk and additional EWGs compared to simpler phenyl or 4-chlorophenyl substituents. This may enhance interactions with hydrophobic binding pockets in targets like P-gp .
- Compounds with 4-chlorophenyl or thiazol-2-yl groups (e.g., ) exhibit anti-inflammatory or antimicrobial activities, suggesting that piperazine substitution directs target selectivity .
Acetamide N-Substituent Variations
The acetamide’s N-aryl group influences solubility and receptor affinity:
- Key Observations :
- The 4-bromophenyl group in the target compound increases lipophilicity (higher LogP) compared to smaller substituents like 3-chlorophenyl or fluorophenyl. This may improve blood-brain barrier penetration or P-gp binding .
- Fluorophenyl or thiazolyl substituents (e.g., ) enhance antibacterial activity, whereas bulky bromophenyl groups may favor CNS-targeted applications .
Pharmacological and Physicochemical Comparisons
Antimicrobial Activity
Halogenated acetamides often exhibit antimicrobial properties due to EWGs:
- Key Observations :
- The target compound’s bromine and chlorine substituents align with trends in , where EWGs improve antimicrobial activity. However, direct MIC data for the target compound are lacking .
- Thiazole-containing analogs (e.g., ) show higher potency, suggesting heterocyclic moieties enhance target binding .
P-gp Inhibition and Pharmacokinetics
Piperazine derivatives are known P-gp modulators:
- Co-administration with PTX at 5 mg/kg significantly boosted PTX absorption in analogs, but the target compound’s efficacy remains untested .
Structural and Conformational Analysis
- Bond Lengths: notes that acetamide derivatives exhibit slight bond-length variations (e.g., C1–C2: 1.501 Å in the target compound vs. 1.53 Å in N-(4-chlorophenyl) analogs). These differences may influence molecular stability and intermolecular interactions .
- Crystal Packing : Weak hydrogen bonds (N–H···N, C–H···O) in analogs like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide create 2D networks, which could affect solubility and crystallization behavior .
Biological Activity
N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered significant attention in various fields, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with bromine, chlorine, and methyl groups. The presence of these halogenated and alkyl groups contributes to its unique chemical properties, making it a versatile candidate for further biological evaluation.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, starting with the reaction of 4-bromophenylamine with 3-chloro-4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The intermediate is then reacted with acetic anhydride to yield the final product. Characterization is often performed using techniques like NMR, IR, and elemental analysis to confirm the molecular structure and purity .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its in vitro activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results demonstrated significant antimicrobial efficacy, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action appears to involve modulation of specific molecular targets within cancer cells, leading to apoptosis and reduced proliferation .
The biological activity of this compound likely involves interaction with various receptors or enzymes. Molecular docking studies suggest that the compound binds effectively to specific targets, influencing their activity and leading to desired biological outcomes .
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)benzamide | Structure | Moderate antimicrobial activity |
| N-(4-chlorophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide | Structure | Anticancer properties |
| N-(4-methylphenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide | Structure | Limited biological activity |
This table illustrates how variations in substituents can significantly affect biological activities.
Case Studies
Several case studies have been published exploring the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed MIC values comparable to standard antibiotics against resistant bacterial strains .
- Anticancer Screening : In another investigation, the compound was tested against multiple cancer cell lines, showing IC50 values lower than those of conventional chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
1. Synthesis and Characterization: Optimizing Reaction Conditions and Analytical Validation Q: What are the key synthetic steps and analytical methods for validating the purity and structure of N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide? A: Synthesis typically involves multi-step reactions, starting with coupling the bromophenylacetamide core to the piperazine moiety under reflux conditions (e.g., ethanol or DMF as solvents). Critical steps include controlling reaction temperature (70–100°C) and using catalysts like triethylamine for amide bond formation. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via H/C NMR (e.g., characteristic peaks: δ 2.35 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) . X-ray crystallography (using SHELX software) further resolves stereochemistry and crystal packing .
2. Structural Analysis: Techniques for Resolving Molecular Geometry Q: Which techniques are most reliable for determining the three-dimensional structure and electronic properties of this compound? A: Single-crystal X-ray diffraction (SCXRD) with SHELX refinement provides atomic-level resolution of bond lengths and angles (e.g., C–N piperazine bonds ~1.45 Å). Computational methods, such as density functional theory (DFT), model electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data . Spectroscopic techniques like IR and UV-Vis confirm functional groups (e.g., C=O stretch at ~1650 cm) .
3. Pharmacological Target Identification: Preliminary Screening Approaches Q: How can researchers identify potential biological targets for this compound? A: Initial screening involves in vitro assays against kinase panels (e.g., EGFR, VEGFR) and apoptosis markers (e.g., caspase-3 activation). Structural analogs with similar piperazine-acetamide scaffolds show affinity for serotonin receptors (5-HT) and kinase inhibition (IC values: 0.1–10 µM) . Molecular docking studies using AutoDock Vina or Schrödinger Suite predict binding poses in active sites (e.g., hydrophobic interactions with phenyl rings) .
Advanced Research Questions
4. Structure-Activity Relationships (SAR): Rational Design Strategies Q: How do substituent modifications on the phenyl or piperazine rings influence biological activity? A: SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring enhance receptor binding (e.g., 4-bromo substitution increases 5-HT affinity by 3-fold). Piperazine N-substitution with methyl groups improves metabolic stability but reduces solubility. Systematic modifications, guided by CoMFA or QSAR models, optimize pharmacokinetic profiles .
5. Pharmacokinetic Challenges: Formulation and Metabolic Stability Q: What methodologies address poor bioavailability and metabolic instability in preclinical studies? A: Microsomal stability assays (e.g., human liver microsomes) identify metabolic hotspots (e.g., piperazine oxidation). Formulation strategies include nanoemulsions or cyclodextrin complexes to enhance solubility. In vivo PK studies in rodents (e.g., IV/PO administration) quantify parameters like (2–4 hours) and using LC-MS/MS .
6. Resolving Data Contradictions: Orthogonal Validation in Bioassays Q: How should researchers address discrepancies between in vitro and in vivo activity data? A: Conflicting results (e.g., high in vitro potency but low in vivo efficacy) require orthogonal validation:
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Use isogenic cell lines to rule out off-target effects.
- Employ advanced models like 3D tumor spheroids or patient-derived xenografts (PDX) for translational relevance .
7. Computational Modeling: Predicting Binding Modes and Selectivity Q: How can molecular dynamics (MD) simulations improve understanding of target selectivity? A: MD simulations (e.g., 100 ns trajectories in GROMACS) analyze ligand-receptor interactions over time. For example, piperazine flexibility allows conformational adaptation to receptor pockets, while bromophenyl groups stabilize hydrophobic interactions. Free-energy perturbation (FEP) calculations quantify selectivity ratios between homologous targets (e.g., 5-HT vs. 5-HT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
